1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone
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Overview
Description
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that features a thiophene ring, a piperidine ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone typically involves the following steps:
Formation of the Thiophen-3-yloxy Group: This can be achieved by reacting thiophene-3-ol with an appropriate halogenating agent to form thiophen-3-yloxy halide.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Coupling Reactions: The thiophen-3-yloxy group is then coupled with the piperidine ring using a nucleophilic substitution reaction.
Introduction of the Tolyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Thiophen-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone
- 1-(4-(Furan-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone
- 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone
Uniqueness
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-3-2-4-15(11-14)12-18(20)19-8-5-16(6-9-19)21-17-7-10-22-13-17/h2-4,7,10-11,13,16H,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKMFXRDALDGNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)OC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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